(Nonadecan-10-ylidene)hydrazine
Description
Hydrazine derivatives are a class of organic compounds characterized by the presence of the -NH-NH- functional group. These compounds exhibit diverse chemical and biological properties, making them valuable in applications such as corrosion inhibition, drug development, and organic synthesis.
Properties
CAS No. |
90255-46-2 |
|---|---|
Molecular Formula |
C19H40N2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
nonadecan-10-ylidenehydrazine |
InChI |
InChI=1S/C19H40N2/c1-3-5-7-9-11-13-15-17-19(21-20)18-16-14-12-10-8-6-4-2/h3-18,20H2,1-2H3 |
InChI Key |
JPQXZMUSTXHKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=NN)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadecan-10-ylidene)hydrazine typically involves the reaction of nonadecanal with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Nonadecan-10-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group back to the parent aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonadecanoic acid, while reduction may regenerate nonadecanal.
Scientific Research Applications
(Nonadecan-10-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (Nonadecan-10-ylidene)hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural Variations and Functional Group Impact
Hydrazine derivatives differ in substituents, chain length, and functional groups, which significantly influence their reactivity and performance. Key examples include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Effects : Arylidene groups (e.g., benzylidene) enhance π-π interactions in corrosion inhibition, while methoxy groups improve film formation on metal surfaces .
- Isomerism : Geometric isomerism in hydrazones (e.g., salicylaldehyde derivatives) impacts stability, with cis isomers being less stable than trans forms .
Corrosion Inhibition:
- Hydrazino-methoxy-triazine derivatives show concentration-dependent efficacy. At 250 ppm, trihydrazino compounds (TH3) achieve 97.8% inhibition, comparable to dihydrazino DHMeT. However, DHMeT outperforms at lower concentrations (95.1% at 25 ppm) due to enhanced electrostatic adsorption .
- Hydrazine Group Role : Protonated hydrazine groups interact with negatively charged metal surfaces, while methoxy groups stabilize protective films .
Stability and Isomerism
- Geometric Isomerism : Hydrazones like salicylaldehyde derivatives exhibit cis-trans isomerism, with cis forms being less stable and reverting to trans configurations in solid states .
- Tautomerism : Acridin-9-yl hydrazine derivatives stabilize as dihydro-acridine tautomers, confirmed by NMR shielding of C-4' (116.8 ppm) and C-5' (118.3 ppm) .
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